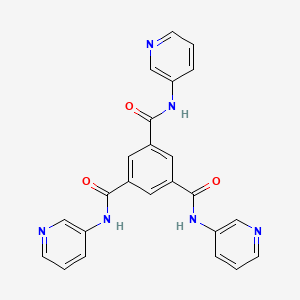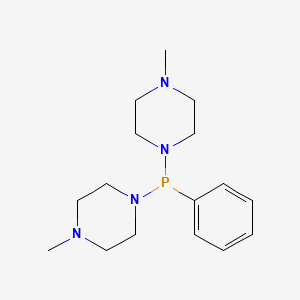![molecular formula C15H23NO2 B15344035 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol CAS No. 2207-83-2](/img/structure/B15344035.png)
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a chemical compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxypropylphenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hydroxypropylphenol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Cyclohexylamine and a hydroxypropylphenol derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Ethers or esters.
Scientific Research Applications
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to active sites or facilitating the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can be compared to other similar compounds, such as:
- 4-[2-(Cyclohexylamino)-1-hydroxyethyl]phenol
- 4-[2-(Cyclohexylamino)-1-hydroxybutyl]phenol
These compounds share a similar core structure but differ in the length and nature of the hydroxyalkyl chain. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and valuable for various applications.
Properties
CAS No. |
2207-83-2 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-11(16-13-5-3-2-4-6-13)15(18)12-7-9-14(17)10-8-12/h7-11,13,15-18H,2-6H2,1H3 |
InChI Key |
RVCFDYFCYVBHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
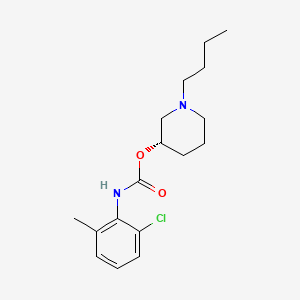
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)

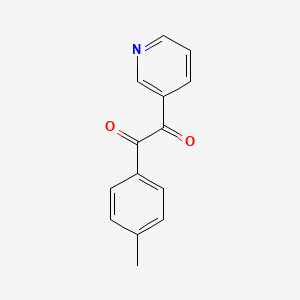

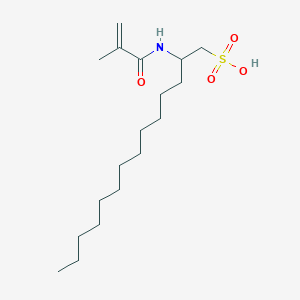
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

